REACTION_CXSMILES
|
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([NH2:11])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.B(Cl)(Cl)Cl.[Cl:16][CH2:17][C:18]#N.[Cl-].[Ga+3].[Cl-].[Cl-].[OH2:24]>ClCCl>[NH2:11][C:9]1[C:8]([C:18](=[O:24])[CH2:17][Cl:16])=[CH:7][C:6]2[O:1][CH2:2][CH2:3][O:4][C:5]=2[CH:10]=1 |f:3.4.5.6|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O1CCOC2=C1C=CC(=C2)N
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Name
|
Formula VIII
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Quantity
|
160 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.4 L
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Type
|
solvent
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Smiles
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ClCCl
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
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B(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
94 mL
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Type
|
reactant
|
Smiles
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ClCC#N
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Name
|
|
Quantity
|
205 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Ga+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
310 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting brown slurry is then stirred overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled in an ice bath to less than 10° C
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Type
|
TEMPERATURE
|
Details
|
The slurry is then cooled in an ice bath to 10° C.
|
Type
|
ADDITION
|
Details
|
added to the reaction over 0.5 h
|
Duration
|
0.5 h
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Type
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TEMPERATURE
|
Details
|
The resulting brown slurry is then heated
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Type
|
TEMPERATURE
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Details
|
at reflux overnight (13-24 h)
|
Duration
|
18.5 (± 5.5) h
|
Type
|
TEMPERATURE
|
Details
|
The brown solution is then cooled to rt
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 1.5 to 2 h
|
Duration
|
1.75 (± 0.25) h
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
CUSTOM
|
Details
|
The layers are then separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with DCM (2 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum (about 100 mm Hg) to about 320 mL
|
Type
|
CUSTOM
|
Details
|
(Crystallization
|
Type
|
CONCENTRATION
|
Details
|
occurs during the concentration
|
Type
|
ADDITION
|
Details
|
) Heptane (640 mL) is added over 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the slurry stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The slurry is filtered
|
Type
|
WASH
|
Details
|
washing the cake with heptane (200 mL)
|
Type
|
CUSTOM
|
Details
|
The cake is then dried overnight at 40° C. under high vacuum (about 1 mm Hg)
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC2=C(OCCO2)C1)C(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 206 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |